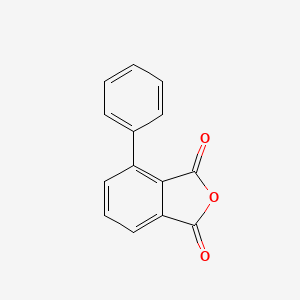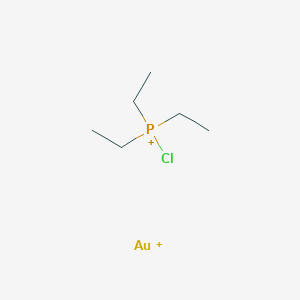
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C29H28O6S2. This compound is known for its unique chemical structure, which includes two benzene rings connected by a propane-2,2-diyl group and substituted with 4-methylbenzenesulfonate groups. It is used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of propane-2,2-diyldibenzene-4,1-diyl with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The benzene rings can undergo oxidation to form quinones.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium hydroxide, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include dihydro derivatives and reduced aromatic compounds.
Aplicaciones Científicas De Investigación
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The compound is used in the production of high-performance materials, including resins and coatings
Mecanismo De Acción
The mechanism of action of propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzene rings provide hydrophobic interactions that stabilize the binding of the compound to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Propane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate): Similar structure but with methoxybenzoate groups instead of methylbenzenesulfonate groups.
Biscyanatophenylpropane: Contains cyanate groups instead of sulfonate groups.
Uniqueness
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) is unique due to its combination of sulfonate groups and benzene rings, which provide both ionic and hydrophobic interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Propiedades
Número CAS |
2665-65-8 |
|---|---|
Fórmula molecular |
C29H28O6S2 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
[4-[2-[4-(4-methylphenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H28O6S2/c1-21-5-17-27(18-6-21)36(30,31)34-25-13-9-23(10-14-25)29(3,4)24-11-15-26(16-12-24)35-37(32,33)28-19-7-22(2)8-20-28/h5-20H,1-4H3 |
Clave InChI |
UVLFPHLKARGVHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)


![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)


![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)




